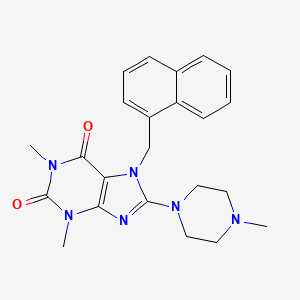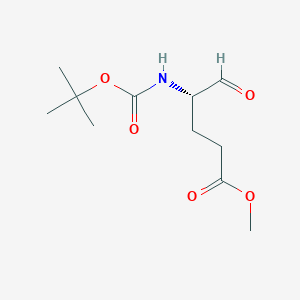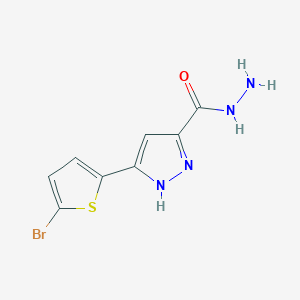![molecular formula C27H26BrN5OS B12040641 N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12040641.png)
N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(3-bromofenil)metilideno]-2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es un compuesto orgánico complejo con una fórmula molecular de C27H26BrN5OS y un peso molecular de 548.509 g/mol . Este compuesto es parte de una clase de hidrazidas, las cuales son conocidas por sus diversas aplicaciones en campos como la química medicinal, la síntesis orgánica y la ciencia de materiales.
Métodos De Preparación
La síntesis de N'-[(E)-(3-bromofenil)metilideno]-2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida típicamente implica un proceso de varios pasosLas condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para optimizar el rendimiento y la pureza del producto final . Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero se escalan y optimizan para la rentabilidad y la eficiencia.
Análisis De Reacciones Químicas
N'-[(E)-(3-bromofenil)metilideno]-2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado usando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden ser llevadas a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El átomo de bromo en el grupo bromofenilo puede ser sustituido por otros nucleófilos bajo condiciones apropiadas.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir los sulfóxidos o las sulfonas correspondientes, mientras que la reducción puede conducir a la formación de aminas o alcoholes.
Aplicaciones Científicas De Investigación
N'-[(E)-(3-bromofenil)metilideno]-2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida tiene varias aplicaciones de investigación científica:
Biología: La estructura única del compuesto le permite interactuar con varios objetivos biológicos, haciéndolo útil en estudios bioquímicos y descubrimiento de fármacos.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(3-bromofenil)metilideno]-2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida implica su interacción con objetivos moleculares como las enzimas o los receptores. La estructura del compuesto le permite unirse a sitios específicos en estos objetivos, modulando su actividad y dando lugar a varios efectos biológicos. Las vías implicadas pueden incluir la inhibición de la actividad enzimática, la interrupción de las interacciones proteína-proteína o la modulación de las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos similares a N'-[(E)-(3-bromofenil)metilideno]-2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida incluyen:
- 3-bromo-N'-[(E)-(3-metilfenil)metilideno]benzohidrazida
- N'-[(E)-1-(3-bromofenil)etilidénico]-2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
Estos compuestos comparten características estructurales similares, pero difieren en los sustituyentes específicos, lo que puede influir en su reactividad química y actividad biológica
Propiedades
Fórmula molecular |
C27H26BrN5OS |
|---|---|
Peso molecular |
548.5 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26BrN5OS/c1-27(2,3)21-14-12-20(13-15-21)25-31-32-26(33(25)23-10-5-4-6-11-23)35-18-24(34)30-29-17-19-8-7-9-22(28)16-19/h4-17H,18H2,1-3H3,(H,30,34)/b29-17+ |
Clave InChI |
GBZAHNVOYXZNDW-STBIYBPSSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)Br |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isonicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12040569.png)



![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12040598.png)
![tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate, AldrichCPR](/img/structure/B12040601.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12040602.png)



![methyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12040625.png)


